N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple oxo groups
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves a multi-step process. One common method involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often include the use of solvents like DMF and catalysts such as CuCl. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like oxone in DMF, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxone, sodium borohydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. For instance, it has been shown to inhibit PIM-1 kinase, a protein involved in cell cycle regulation and apoptosis . The molecular targets include the active sites of enzymes, where the compound binds and prevents the enzyme from catalyzing its substrate. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific structure and functional groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory properties and have been studied for their anti-cancer activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN4O4 |
---|---|
Molecular Weight |
362.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H15ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)10(7-11(22)19-13)14(23)18-9-5-3-8(17)4-6-9/h3-6,10H,7H2,1-2H3,(H,18,23)(H,19,22) |
InChI Key |
NFEBRJAHXMVPSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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